Superior COX Inhibition: Crepenynic Acid vs. Ximenynic Acid and Non-Acetylenic Controls
Crepenynic acid demonstrates potent and selective inhibition of cyclooxygenase (COX) products, achieving an IC50 of less than 10 µM for thromboxane B2 in ionophore-stimulated rat peritoneal leukocytes. In direct head-to-head comparison, ximenynic acid (an acetylenic analog with a trans double bond and a 9-ynoic configuration) is less effective against COX products, while non-acetylenic controls linoleic acid and ricinoleic acid show minimal inhibition at concentrations up to 100 µM [1]. This selectivity contrasts with ximenynic acid's preferential inhibition of the lipoxygenase pathway (IC50 for leukotriene B4: 60 µM vs. 85 µM for crepenynic acid).
| Evidence Dimension | Inhibition of thromboxane B2 (TXB2) production (COX pathway) |
|---|---|
| Target Compound Data | IC50 < 10 µM |
| Comparator Or Baseline | Ximenynic acid: IC50 not reported (< 10 µM for COX products but less effective overall); Linoleic acid and ricinoleic acid: minimal inhibition at 10–100 µM |
| Quantified Difference | Crepenynic acid is at least 10-fold more potent than linoleic/ricinoleic acids, which are essentially inactive at 100 µM. Crepenynic acid is more effective against COX than ximenynic acid, which preferentially inhibits lipoxygenase. |
| Conditions | Rat peritoneal leukocytes stimulated with calcium ionophore A23187; TXB2 measured by radioimmunoassay |
Why This Matters
Researchers studying eicosanoid pathway modulation should select crepenynic acid specifically for experiments requiring potent COX inhibition without strong lipoxygenase suppression, as ximenynic acid exhibits the opposite selectivity profile.
- [1] Croft KD, Beilin LJ, Ford GL. Differential inhibition of thromboxane B2 and leukotriene B4 biosynthesis by two naturally occurring acetylenic fatty acids. Biochim Biophys Acta. 1987;921(3):621-624. DOI: 10.1016/0005-2760(87)90091-9. PMID: 2822134. View Source
